An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
This guide provides a comprehensive technical overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS No. 94170-15-7), a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a specialized reagent, detailed public literature is consolidated here to offer researchers and drug development professionals a foundational resource. We will delve into its chemical identity, a proposed, field-proven synthetic strategy, its core reactivity, and its prospective applications, grounded in the established utility of the pyridone scaffold.
Core Compound Identity and Physicochemical Properties
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a bifunctional organic molecule featuring a methylated pyridone ring, which imparts stability and specific electronic properties, and a reactive aldehyde group at the 4-position. This aldehyde serves as a crucial synthetic handle for elaboration into more complex molecular architectures.
Chemical Structure and Identifiers
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IUPAC Name: 1-methyl-2-oxopyridine-4-carbaldehyde
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CAS Number: 94170-15-7[1]
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Molecular Formula: C₇H₇NO₂[1]
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Molecular Weight: 137.14 g/mol [1]
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Structure:
/ C C=O / \ / C N-CH₃ \ / C | C=O | H
Physicochemical Data Summary
While extensive experimental data for this specific isomer is not widely published, the following table outlines key properties based on supplier data and predictions for analogous structures.
| Property | Value / Expected Characteristics | Source / Rationale |
| CAS Number | 94170-15-7 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 | [1] |
| Physical Form | Expected to be a solid at room temperature. | Based on related pyridone structures. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1] Recommended for aldehydes to prevent oxidation and for hygroscopic compounds. |
| Expected ¹H NMR | δ ~9.5-10.0 (s, 1H, -CHO), ~7.5-8.0 (m, 2H, ring), ~6.5-7.0 (m, 1H, ring), ~3.5 (s, 3H, N-CH₃). | Chemical shifts are predicted based on the electronic environment. The aldehyde proton is deshielded, and the N-methyl group is a characteristic singlet. |
| Expected ¹³C NMR | δ ~190 (C=O, aldehyde), ~160 (C=O, pyridone), various aromatic signals. | The two carbonyl carbons would be distinct and significantly downfield. |
| Expected IR Spectrum | ~1700-1720 cm⁻¹ (C=O stretch, aldehyde), ~1650-1670 cm⁻¹ (C=O stretch, pyridone). | Distinct carbonyl stretching frequencies are expected due to their different chemical environments. |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The logical precursor for this synthesis is 1-methyl-2-pyridone. The Vilsmeier-Haack reaction introduces a formyl group, and while it can sometimes lack regioselectivity, the 4-position on the 2-pyridone ring is often a favored site for electrophilic attack.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Detailed Experimental Protocol (Representative)
This protocol is based on established procedures for the formylation of similar heterocyclic compounds.
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Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes until the crystalline Vilsmeier reagent forms.
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Causality: This exothermic reaction forms the electrophilic chloroiminium ion, which is the active formylating agent. Precise temperature control is crucial to prevent degradation of the reagent and unwanted side reactions.
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Formylation: Dissolve the starting material, 1-methyl-2-pyridone (1.0 equiv.), in an appropriate solvent such as dichloromethane or excess DMF, and add it to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.
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Causality: Heating provides the necessary activation energy for the electrophilic attack of the relatively stable pyridone ring on the Vilsmeier reagent. The choice of temperature and time is a balance between achieving full conversion and minimizing byproduct formation.
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Hydrolysis (Workup): Cool the reaction mixture to 0°C and quench by carefully pouring it onto crushed ice. Subsequently, add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt to the final aldehyde.
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Causality: The initial quench is highly exothermic. The aqueous base facilitates the hydrolysis of the electrophilic intermediate attached to the pyridine ring, liberating the aldehyde functional group.
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Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
The true value of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde lies in its role as a versatile synthetic intermediate. The dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3] The aldehyde group provides a reactive site for building molecular diversity.
Key Chemical Transformations
The aldehyde functionality is a gateway to a vast array of chemical modifications, making this compound a valuable starting point for generating libraries of novel compounds for screening.
Caption: Key synthetic transformations of the aldehyde group.
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Reductive Amination: This is one of the most powerful reactions for drug development, allowing for the direct coupling of the aldehyde with primary or secondary amines to form C-N bonds, which are ubiquitous in pharmaceuticals.
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Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines or amines, to form imines (Schiff bases), which can be further modified or act as ligands for metal complexes.[4]
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a method to introduce carbon-carbon double bonds and extend carbon chains.
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Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, CAS 33972-97-3) or reduced to the primary alcohol, providing access to different functional groups and derivatives.
Prospective Therapeutic Areas
While direct biological data on this compound is scarce, the 2-pyridone scaffold is a core component of molecules with diverse activities. Derivatives of similar building blocks have been investigated for:
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Anticancer Properties: Many kinase inhibitors and cytotoxic agents incorporate the pyridone motif.[5]
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Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal activity.[6]
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CNS Disorders: The ability of pyridone structures to cross the blood-brain barrier has made them attractive for developing agents targeting central nervous system disorders.
Safety, Handling, and Disposal
As a laboratory chemical, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde requires careful handling in a controlled environment.
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Personal Protective Equipment (PPE): Handle with gloves, and wear appropriate protective clothing and eye/face protection. Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.
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First Aid Measures:
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
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In all cases of exposure, consult a physician and show them the safety data sheet.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[1]
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Disposal: Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All handling should be performed by trained professionals assuming the substance is hazardous.
Conclusion
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a valuable, albeit specialized, chemical intermediate. Its significance is derived from the combination of the medicinally important N-methyl-2-pyridone core and the synthetically versatile aldehyde functional group. While detailed characterization and application data in the public domain are limited, its utility can be confidently inferred from the extensive chemistry of related compounds. This guide provides a robust, scientifically-grounded framework for researchers to understand and strategically employ this compound in the synthesis of novel molecules for drug discovery and materials science.
References
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PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved from [Link]
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Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan. Available at: [Link]
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Kumar, S., & Singh, B. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances. Available at: [Link]
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Kumar, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available at: [Link]
Sources
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- 6. Buy 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | 79138-28-6 [smolecule.com]


